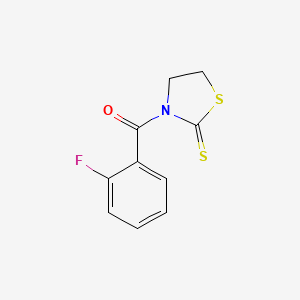

3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione

Description

Properties

IUPAC Name |

(2-fluorophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNOS2/c11-8-4-2-1-3-7(8)9(13)12-5-6-15-10(12)14/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZADQOZXVTAQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1C(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 2-fluorobenzoyl chloride with thiazolidine-2-thione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of 3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione can be achieved through a continuous flow process. This method involves the continuous addition of reactants into a reactor, allowing for efficient mixing and reaction. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thiol.

Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiazolidine-2-thiol.

Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Chemical Synthesis and Reactions

Synthetic Routes:

The synthesis of 3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 2-fluorobenzoyl chloride with thiazolidine-2-thione. The reaction is generally conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. This method can be optimized for both laboratory and industrial scales.

Common Reactions:

The compound undergoes various chemical reactions, including:

- Oxidation: Can be oxidized to form sulfoxides or sulfones.

- Reduction: Reduction can convert the thiazolidine ring to thiazolidine-2-thiol.

- Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols.

Medicinal Chemistry

Research has highlighted the potential of 3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione as an antimicrobial and anticancer agent. Its mechanism of action involves interaction with specific molecular targets, where the fluorine atom enhances hydrogen bonding capabilities, potentially disrupting cellular processes.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of thiazolidine-2-thione exhibited significant antimicrobial activity against various pathogens. The structure-activity relationship indicated that modifications to the thiazolidine ring could enhance efficacy against specific bacterial strains .

Enzyme Inhibition

The compound has shown promise as a xanthine oxidase inhibitor, which is crucial for managing conditions like hyperuricemia. A derivative of thiazolidine-2-thione was found to have an IC50 value significantly lower than that of allopurinol, indicating superior potency in inhibiting xanthine oxidase activity .

| Compound | IC50 Value (μmol/L) | Comparison |

|---|---|---|

| Thiazolidine Derivative (6k) | 3.56 | 2.5-fold more potent than allopurinol |

Material Science

In industrial applications, 3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione serves as a building block for synthesizing advanced materials with specific properties such as high thermal stability and unique electronic characteristics. Its utility in creating heterocyclic compounds allows for the development of novel materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s antimicrobial or anticancer effects. The thiazolidine ring also plays a crucial role in stabilizing the compound and facilitating its binding to target proteins.

Comparison with Similar Compounds

Key Observations :

Example :

- 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione is synthesized in 85–97% purity via analogous methods, highlighting the scalability of this approach .

- Challenges for Ortho-Substituted Derivatives : Steric hindrance from ortho-fluorine may reduce yields compared to para-substituted analogs, as seen in hindered reactions of similar scaffolds .

Thermodynamic and Spectral Properties

- Enthalpies of Formation : G3 calculations for 1,3-thiazolidine-2-thione derivatives show that electron-withdrawing groups (e.g., F) lower enthalpies of formation compared to electron-donating groups (e.g., OMe) .

- NMR Trends : In analogs like 3-benzyl-1,3-thiazolidine-2-thione, the thione sulfur resonates at δ ~210 ppm in $^{13}\text{C NMR}$, while benzoyl carbons appear at δ 165–170 ppm .

Regioselectivity in Reactions

- Hard-Soft Acid-Base (HSAB) Principle : Thiazolidine-2-thiones undergo regioselective N-acylation or S-alkylation. Electron-withdrawing groups (e.g., F) favor N-acylation by increasing nitrogen’s hardness .

- Case Study : 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione’s methoxy group enhances sulfur’s nucleophilicity, favoring S-alkylation over N-acylation in certain conditions .

Biological Activity

3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione is a notable compound within the thiazolidine family, recognized for its diverse biological activities. Thiazolidines are five-membered heterocycles containing sulfur and nitrogen, which have garnered attention in medicinal chemistry due to their potential therapeutic effects. This article reviews the biological activity of 3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione is primarily attributed to its ability to interact with specific molecular targets. The thiazolidine ring can inhibit enzyme activity, while the fluorobenzoyl group enhances binding affinity to these targets. The thione functionality allows participation in redox reactions, further influencing cellular processes and signaling pathways .

Biological Activities

The compound exhibits a range of biological activities:

- Enzyme Inhibition : It has been studied as an inhibitor of xanthine oxidase (XO), a key enzyme involved in the production of uric acid. In vitro studies show that derivatives of thiazolidine-2-thione exhibit significant XO inhibitory activity, with some compounds demonstrating IC50 values lower than that of allopurinol, a standard treatment for hyperuricemia .

- Antimicrobial Properties : Research indicates that thiazolidine derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .

- Anticancer Activity : Some studies suggest that thiazolidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth, highlighting their potential in cancer therapy .

Structure-Activity Relationship (SAR)

The biological efficacy of 3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione can be influenced by various structural modifications. Key findings from SAR studies include:

- Functional Groups : The presence of electron-withdrawing groups like fluorine enhances the compound's biological activity by improving its interaction with target enzymes. For instance, the fluorobenzoyl moiety is crucial for XO inhibition .

- Substituent Effects : Modifications at different positions on the thiazolidine ring can lead to varying degrees of potency against specific biological targets. Compounds with sulfonamide groups have shown enhanced inhibitory activity against XO .

Case Study 1: Xanthine Oxidase Inhibition

A study synthesized a series of thiazolidine-2-thione derivatives and evaluated their XO inhibitory activities. Compound 6k exhibited an IC50 value of 3.56 μmol/L, indicating it was approximately 2.5 times more potent than allopurinol. Kinetic studies revealed that this compound acted as a mixed-type inhibitor . Molecular docking studies suggested that specific interactions within the active site contributed to its inhibitory effects.

Case Study 2: Antimicrobial Evaluation

In another investigation, various thiazolidine derivatives were screened for antimicrobial activity against several pathogens. The results indicated that certain modifications led to enhanced antibacterial properties, making these compounds promising candidates for further development in treating infectious diseases .

Table 1: Biological Activity Summary of Thiazolidine Derivatives

Q & A

Q. What synthetic methodologies are optimal for preparing 3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione with high purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 2-fluorobenzoyl chloride with 1,3-thiazolidine-2-thione under basic conditions. Key steps include:

- Reagent Optimization : Use KOH in ethanol-water mixtures to facilitate nucleophilic substitution, similar to methods for related thiazolidinones .

- Reaction Monitoring : Track progress via TLC or HPLC to identify intermediate formation. Adjust reflux time (8–12 hours) to maximize yield while minimizing side products .

- Purification : Recrystallization from methanol or ethanol improves purity (>95%), confirmed by melting point analysis and NMR .

Q. Which spectroscopic techniques are critical for structural confirmation of 3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify the 2-fluorobenzoyl moiety (e.g., aromatic protons at δ 7.2–8.1 ppm and carbonyl signals at ~170 ppm) and thiazolidine-thione backbone .

- IR Spectroscopy : Confirm thione (C=S) stretching vibrations at ~1200–1250 cm and carbonyl (C=O) at ~1650 cm .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous rhodanine derivatives .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (e.g., against S. aureus or E. coli) to determine MIC values, referencing protocols for fluorophenyl-thiazolidinones .

- Antioxidant Screening : Employ DPPH radical scavenging assays, comparing activity to ascorbic acid controls .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess potential anticancer activity, with IC values calculated via nonlinear regression .

Advanced Research Questions

Q. How can computational methods elucidate the tautomeric behavior of 3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione?

- Methodological Answer :

- DFT Calculations : Optimize geometries of thione and thiol tautomers at the B3LYP/6-311+G(d,p) level to compare stability. Solvent effects (e.g., ethanol) can be modeled using PCM .

- NMR Chemical Shift Prediction : Compare computed H shifts (GIAO method) with experimental data to identify dominant tautomers .

Q. How should researchers resolve contradictions in reported biological activity data for fluorinated thiazolidine-thiones?

- Methodological Answer :

- Purity Verification : Use HPLC (C18 column, acetonitrile-water gradient) to confirm compound integrity, as impurities may skew bioactivity results .

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, serum concentration) to isolate compound-specific effects .

- Meta-Analysis : Compare structural analogs (e.g., 3-phenyl vs. 3-fluorobenzoyl derivatives) to identify substituent-dependent trends .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and photolytic conditions. Monitor degradation via LC-MS to identify major breakdown products .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition above 200°C) to guide storage protocols .

Q. How can molecular docking predict target interactions for 3-(2-Fluorobenzoyl)-1,3-thiazolidine-2-thione?

- Methodological Answer :

- Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or β-lactamase, known to interact with thiazolidine-thiones .

- Docking Workflow : Use AutoDock Vina with crystal structures (PDB: 1DHF, 4BLM). Validate poses via MD simulations (GROMACS) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.